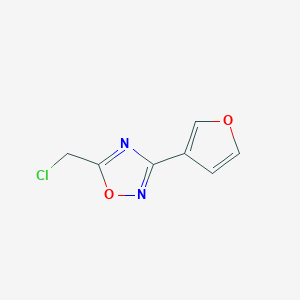

5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-6-9-7(10-12-6)5-1-2-11-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSLKNVKVLXKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

An In-depth Technical Guide on the Synthesis and Characterization of 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole core is a proven bioisosteric replacement for amide and ester groups, enhancing metabolic stability, while the furan moiety is a common feature in many bioactive molecules.[1][2][3][4] The terminal chloromethyl group serves as a versatile chemical handle for further derivatization, making this compound an ideal scaffold for the development of compound libraries in drug discovery programs. This document details a robust two-step, one-pot synthetic pathway, outlines comprehensive analytical techniques for structural elucidation and purity confirmation, and discusses the underlying mechanistic principles and experimental rationale.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the design of novel molecular scaffolds that combine metabolic stability with functional versatility is paramount. The target molecule, this compound, is a prime example of such a strategic design.

-

The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a "privileged" structure in medicinal chemistry.[2] Its key advantage lies in its function as a bioisostere for ester and amide functionalities. By replacing these metabolically labile groups with the stable oxadiazole ring, chemists can significantly improve the pharmacokinetic profile of a drug candidate, reducing susceptibility to hydrolysis by esterases and amidases.[1][3]

-

The Furan Moiety: Furan and its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[4][5] Its inclusion in the target scaffold provides a specific conformational and electronic profile that can be crucial for molecular recognition at biological targets.

-

The Chloromethyl Reactive Handle: The true synthetic utility of this molecule is unlocked by the 5-(chloromethyl) group. This electrophilic site is primed for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups (amines, thiols, azides, etc.). This enables the rapid generation of diverse chemical libraries from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.[1][6][7]

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach is designed for efficiency and reliability, employing a classical and well-documented method for 1,2,4-oxadiazole formation. The retrosynthetic analysis reveals a straightforward pathway from commercially available starting materials.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

A Note on Data Availability

As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the specific molecule this compound is not extensively published. This guide, therefore, serves as a comprehensive predictive analysis and a procedural blueprint for its characterization. The principles and protocols outlined herein are grounded in established spectroscopic theory and best practices for the structural elucidation of novel heterocyclic compounds, a common task for researchers, scientists, and drug development professionals.

Introduction: The Structural Elucidation of a Novel Heterocycle

The compound this compound is a multifaceted structure featuring a furan ring, a 1,2,4-oxadiazole core, and a reactive chloromethyl group. Such molecules are of significant interest in medicinal chemistry due to the prevalence of these motifs in bioactive compounds. Accurate structural confirmation is the bedrock of any chemical research or drug development campaign, and for this, a combination of spectroscopic techniques is indispensable. This guide provides a detailed walkthrough of the predicted spectroscopic data for this molecule and the experimental workflows required to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H (proton) and ¹³C (carbon) NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the distinct chemical environments of the protons on the furan ring and the chloromethyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2' | ~8.4 | Triplet (t) | 1H | Furan proton adjacent to oxygen and C-3' |

| H-5' | ~7.6 | Triplet (t) | 1H | Furan proton adjacent to oxygen |

| H-4' | ~6.8 | Triplet (t) | 1H | Furan proton at C-4' |

| CH₂Cl | ~4.8 | Singlet (s) | 2H | Chloromethyl protons |

Expertise in Action: Interpreting the Predicted ¹H NMR

-

The Furan Protons: The furan ring protons are expected to be in the aromatic region of the spectrum. The proton at the 2'-position (H-2') is predicted to be the most downfield (highest ppm) due to its proximity to the electronegative oxygen atom and the electron-withdrawing oxadiazole ring. The protons at the 4'- and 5'-positions will be further upfield. The multiplicities are predicted as triplets due to coupling with their two neighboring protons on the furan ring.

-

The Chloromethyl Group: The two protons of the chloromethyl group are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet. Their chemical shift is significantly downfield from a typical alkyl group due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C-5 | ~175 | Oxadiazole carbon |

| C-3 | ~165 | Oxadiazole carbon |

| C-2' | ~145 | Furan carbon |

| C-5' | ~140 | Furan carbon |

| C-3' | ~120 | Furan carbon |

| C-4' | ~110 | Furan carbon |

| CH₂Cl | ~40 | Chloromethyl carbon |

Expertise in Action: Interpreting the Predicted ¹³C NMR

-

Oxadiazole Carbons: The two carbons within the oxadiazole ring (C-3 and C-5) are expected to be the most downfield signals due to the strong deshielding effects of the two nitrogen atoms and the oxygen atom within the ring.

-

Furan Carbons: The carbons of the furan ring will appear in the aromatic region, with the carbons adjacent to the oxygen atom (C-2' and C-5') being the most downfield.

-

Chloromethyl Carbon: The carbon of the chloromethyl group is expected to be the most upfield signal, though it is still deshielded by the chlorine atom.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

The instrument should be properly shimmed to ensure a homogeneous magnetic field.

-

For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters to set include the number of scans (typically 8-16), the relaxation delay (D1, typically 1-2 seconds), and the spectral width.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 | Medium | C-H stretch | Aromatic (Furan) C-H |

| ~1600 | Medium | C=N stretch | Oxadiazole ring |

| ~1550 | Medium | C=C stretch | Furan ring |

| ~1250 | Strong | C-O-C stretch | Furan and Oxadiazole rings |

| ~750 | Strong | C-Cl stretch | Chloromethyl group |

Expertise in Action: Interpreting the Predicted IR Spectrum

-

Aromatic C-H Stretch: The signal around 3100 cm⁻¹ is characteristic of C-H bonds in aromatic systems like the furan ring.

-

Ring Vibrations: The stretches for the C=N bond in the oxadiazole and the C=C bonds in the furan are expected in the 1600-1500 cm⁻¹ region.

-

C-O-C Stretch: A strong absorption around 1250 cm⁻¹ is anticipated due to the C-O-C single bond stretches present in both the furan and oxadiazole rings.

-

C-Cl Stretch: The vibration of the carbon-chlorine bond in the chloromethyl group is expected to produce a strong band in the fingerprint region, around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of the molecular ion is approximately 198.01 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition.

-

Isotope Pattern: Due to the presence of a chlorine atom, the mass spectrum will show a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) conditions is likely to proceed through several key pathways.

Caption: Predicted EI-MS fragmentation of the title compound.

Expertise in Action: Interpreting the Fragmentation

-

Loss of Chlorine Radical: The most likely initial fragmentation is the loss of a chlorine radical (•Cl) to form a stable cation at m/z 163. This is a common fragmentation pathway for alkyl halides.

-

Ring Cleavage: Fragmentation of the heterocyclic rings can also occur. Cleavage of the oxadiazole ring could lead to the formation of a furan-nitrile cation at m/z 93. Alternatively, loss of the furan ring could result in a fragment at m/z 105.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source (often via direct infusion or a GC inlet).

-

In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from all these techniques.

Caption: Workflow for integrated spectroscopic analysis.

The molecular formula and weight are established by MS. IR confirms the presence of key functional groups (oxadiazole, furan, chloromethyl). NMR then provides the detailed map of the atomic connectivity, allowing for the unambiguous assignment of the structure. This multi-technique, self-validating approach is the gold standard in chemical characterization.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Furan-Oxadiazole Scaffolds

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] When coupled with a furan moiety, another biologically significant heterocycle, the resulting scaffold presents a unique chemical space for the development of novel therapeutic agents. This guide focuses on a specific, yet underexplored, member of this class: 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole . The presence of a reactive chloromethyl group at the 5-position of the oxadiazole ring makes this compound a versatile intermediate for the synthesis of a diverse library of derivatives with potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.[2][3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of this compound. It further outlines detailed, field-proven protocols for its synthesis and characterization, offering insights into the causality behind experimental choices. The information presented herein is intended to empower researchers to explore the full potential of this promising heterocyclic compound.

Physicochemical Properties: A Blend of Aromaticity and Reactivity

Due to the limited availability of experimental data for this compound, the following table includes computationally predicted properties. These predictions are based on established algorithms and provide valuable estimates for guiding experimental design. For context, some properties of the constitutional isomer, 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole, are also included where available, highlighting the subtle yet important influence of substituent positioning on the furan ring.

| Property | Predicted Value for this compound | Predicted Value for 5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | Data Source |

| Molecular Formula | C₇H₅ClN₂O₂ | C₇H₅ClN₂O₂ | - |

| Molecular Weight | 184.58 g/mol | 184.58 g/mol | [4] |

| XlogP | - | 1.3 | [5] |

| Melting Point | Not available | 91 - 95 °C | [6] |

| Boiling Point | Not available | Not available | - |

| Solubility | Not available | Not available | - |

| pKa | Not available | Not available | - |

Note: The properties for the furan-2-yl isomer are provided for comparative purposes. The difference in the attachment point on the furan ring (position 3 vs. position 2) is expected to influence properties such as dipole moment, crystal packing, and reactivity, although the overall molecular weight and formula remain the same.

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is primarily dictated by the interplay between the stable 1,2,4-oxadiazole core, the aromatic furan ring, and the highly reactive chloromethyl group.

The 1,2,4-Oxadiazole Core: This heterocyclic system is generally stable to a range of chemical conditions, including moderately acidic and basic environments.[1] Its electron-poor nature influences the reactivity of its substituents.

The Furan-3-yl Substituent: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, the electron-withdrawing effect of the 1,2,4-oxadiazole ring may deactivate the furan ring towards electrophilic attack to some extent.

The 5-Chloromethyl Group: A Gateway to Derivatization: The chloromethyl group is the most reactive site of the molecule. The electron-withdrawing nature of the adjacent 1,2,4-oxadiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the facile introduction of a wide array of functional groups, a key feature for generating chemical diversity in drug discovery programs.

Diagram: Reactivity of the Chloromethyl Group

Caption: Nucleophilic substitution at the chloromethyl group.

Synthesis and Characterization: A Practical Approach

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached in two key stages: the formation of furan-3-carboxamidoxime and its subsequent reaction with a chloroacetylating agent followed by cyclization.

Diagram: Synthetic Workflow

Caption: Two-stage synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of Furan-3-carboxamidoxime

-

Rationale: The amidoxime is a crucial precursor for the 1,2,4-oxadiazole ring. Its synthesis from the corresponding nitrile and hydroxylamine is a standard and high-yielding transformation.

-

Procedure:

-

To a solution of furan-3-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield furan-3-carboxamidoxime, which can often be used in the next step without further purification.

-

Part 2: Synthesis of this compound

-

Rationale: The reaction of the amidoxime with chloroacetic anhydride followed by thermal cyclodehydration is an efficient one-pot method for the formation of the 5-chloromethyl-1,2,4-oxadiazole ring.

-

Procedure:

-

Dissolve furan-3-carboxamidoxime (1.0 eq) in a suitable solvent such as toluene or xylene.

-

Add chloroacetic anhydride (1.1 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux. The cyclization is driven by the elimination of water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anhydride and chloroacetic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

-

Characterization Techniques

The structural elucidation and confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, a singlet for the chloromethyl (-CH₂Cl) protons, and potentially a signal for the oxadiazole ring proton, depending on the specific isomer.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, including the carbons of the furan and oxadiazole rings, and the chloromethyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as vibrations associated with the furan ring and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound and its precursors.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Specific Hazards:

-

Chloromethylating Agents: Chloroacetic anhydride and other reagents used in the synthesis of the chloromethyl group are corrosive and lachrymatory. Handle with extreme care.

-

Chloromethyl Oxadiazoles: These compounds are likely to be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors and direct contact with skin and eyes.[8] They should be treated as potentially harmful if swallowed.[7]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

The 5-(chloromethyl)-3-(heteroaryl)-1,2,4-oxadiazole scaffold is a valuable building block in medicinal chemistry due to the ease with which the chloromethyl group can be displaced by various nucleophiles. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

The furan-oxadiazole combination has been explored for a range of biological activities, including:

-

Antitubercular Activity: Furan-1,3,4-oxadiazole hybrids have shown promising activity against Mycobacterium tuberculosis.[2]

-

Antibacterial and Antifungal Activity: Various oxadiazole derivatives have demonstrated broad-spectrum antimicrobial properties.[3]

-

Anticancer Activity: The 1,2,4-oxadiazole nucleus is present in several compounds with reported anticancer activity.[1]

The title compound, this compound, serves as an excellent starting point for the synthesis of novel derivatives targeting these and other therapeutic areas. The ability to introduce diverse side chains at the 5-position allows for the fine-tuning of physicochemical properties and biological activity.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of new chemical entities for drug discovery. Its combination of a stable furan-oxadiazole core and a reactive chloromethyl handle provides a robust platform for the generation of diverse molecular architectures. While experimental data for this specific isomer is limited, this guide provides a solid foundation based on the known chemistry of related compounds and computational predictions. By understanding its properties, synthesis, and reactivity, researchers are well-equipped to unlock the therapeutic potential of this promising scaffold.

References

-

Patil, S., et al. (2025). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Expert Opinion on Drug Discovery. [Link]

-

Parikh, A. K., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

-

Mushtaq, A., et al. (2023). The most biologically active oxadiazole-based furan derivatives 5a–5d as tyrosinase inhibitors. RSC Advances. [Link]

-

Szymański, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Kumar, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]

-

PubChemLite. (n.d.). 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2013). Synthesis and Bioassay of a New Class of Furanyl-1,3,4-Oxadiazole Derivatives. Molecules. [Link]

Sources

- 1. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 2. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 3. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. Buy 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole | 501653-22-1 [smolecule.com]

- 5. PubChemLite - 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (C7H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 12774825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemaxon.com [chemaxon.com]

Crystal structure analysis of 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

An In-depth Technical Guide Topic: A Prospective Crystal Structure Analysis of 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole for Drug Discovery Applications Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the novel heterocyclic compound, this compound. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and pharmacokinetic profiles.[1][2] When coupled with a furan moiety, a common pharmacophore in numerous bioactive molecules, the resulting compound presents a compelling target for drug discovery programs.[3] This document outlines the rationale for its structural elucidation, details a prospective experimental workflow from synthesis to data refinement, and explains how to interpret the resulting crystallographic data to guide rational drug design and structure-activity relationship (SAR) studies.

Introduction: The Rationale for Structural Analysis

The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug development. Its unique combination of properties, including chemical and thermal stability, makes it an ideal bioisostere for esters and amides, which are often susceptible to enzymatic hydrolysis.[2] This substitution can lead to compounds with improved oral bioavailability and metabolic stability.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1][4] The electron-withdrawing nature of the ring system also influences the electronic properties of the molecule, which can be critical for target binding.

The Furan Moiety: A Versatile Pharmacophore

The furan ring is another key structural motif found in many pharmaceutically active compounds.[3] Its presence can influence a molecule's conformation, polarity, and ability to engage in hydrogen bonding. Furan derivatives are known to exhibit diverse biological activities, including anticancer and anti-inflammatory properties.[3][5] The combination of a furan ring with an oxadiazole scaffold creates a hybrid molecule with potentially novel and enhanced therapeutic properties.

Objective: Elucidating the 3D Architecture

The primary objective of this proposed study is to determine the precise three-dimensional atomic structure of this compound. Single-crystal X-ray diffraction is the most powerful and unambiguous method for this purpose.[6] A definitive crystal structure provides critical information on:

-

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

-

Conformation: The spatial arrangement of the furan and oxadiazole rings relative to each other.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern how molecules pack together in the solid state.[7]

This information is invaluable for understanding the molecule's physicochemical properties, predicting its interaction with biological targets, and guiding the design of next-generation analogs with improved potency and selectivity.

Synthesis and Crystallization: The Foundation for Diffraction Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

The synthesis of the title compound can be achieved through a reliable, multi-step process starting from furan-3-carboxamide. The causality behind this pathway lies in the well-established reactivity of amidoximes with acyl chlorides to form the 1,2,4-oxadiazole ring.

Experimental Protocol: Synthesis

-

Step 1: Amidoxime Formation. Furan-3-carboxamide is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in an alcoholic solvent under reflux to yield furan-3-carboximidamide.

-

Step 2: Acylation. The resulting amidoxime is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) and cooled in an ice bath. Chloroacetyl chloride is then added dropwise in the presence of a non-nucleophilic base like triethylamine to form an O-acyl intermediate.

-

Step 3: Cyclization/Dehydration. The intermediate is then heated under reflux, often in a solvent like toluene or xylene. This promotes thermal cyclization and dehydration to yield the final product, this compound.[8][9]

-

Step 4: Purification. The crude product is purified via column chromatography on silica gel to achieve the high purity (>99%) required for crystallization.

Caption: Proposed synthetic workflow for the target compound.

The Critical Step: Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be at least 20-50 µm in all dimensions, be free of cracks and defects, and exhibit sharp extinction under a polarizing microscope.[6]

Experimental Protocol: Crystallization

-

Solvent Screening: Small amounts of the purified compound are dissolved in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane) to assess solubility. The goal is to find a solvent or solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a chosen solvent (e.g., ethyl acetate). The vial is loosely covered to allow the solvent to evaporate slowly over several days at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is prepared in a volatile solvent (e.g., dichloromethane). A small drop of this solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a less volatile solvent in which the compound is poorly soluble (the precipitant, e.g., hexane). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, one is carefully selected and mounted on a cryo-loop for transfer to the diffractometer.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid.[10] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[11]

Caption: The comprehensive workflow for single-crystal X-ray analysis.

Experimental Protocol: Structure Determination

-

Data Collection: The mounted crystal is placed in a cold stream (typically 100 K) to minimize thermal vibrations and radiation damage. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The raw images are processed to integrate the intensities of thousands of diffraction spots. These intensities are corrected for experimental factors (e.g., Lorentz and polarization effects) and scaled to produce a final reflection file.

-

Structure Solution: For a small molecule like this, the phase problem is typically solved using ab initio or "direct methods".[11] This mathematical approach uses statistical relationships between the measured intensities to estimate the initial phases, allowing for the calculation of a preliminary electron density map.

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares algorithm. In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the fit is monitored by the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

-

Validation: The final structure is validated using software tools to check for geometric consistency and potential errors. The results are prepared in a standard Crystallographic Information File (CIF) format.

Interpreting the Crystallographic Data

The final output of the analysis is a rich dataset that provides deep insights into the molecule's structure and behavior.

Key Crystallographic Parameters

The following table presents hypothetical yet realistic data that would be expected for a crystal of the title compound.

| Parameter | Prospective Value | Significance |

| Chemical Formula | C₇H₅ClN₂O₂ | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 184.58 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell; P2₁/c is common for organic molecules. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.3 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | The angles of the unit cell; for monoclinic, α and γ are 90°. |

| Volume (ų) | 925.4 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.325 g/cm³ | The calculated density of the crystal. |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 | R1 is the primary indicator of the quality of the refinement; a value < 0.05 indicates a good model. |

| Goodness-of-fit (S) | 1.05 | Should be close to 1.0 for a good fit between the model and the data. |

Molecular Geometry and Supramolecular Assembly

The refined structure reveals the precise 3D arrangement of the atoms.

Caption: Key intramolecular features to be analyzed from the crystal structure.

Analysis Points:

-

Intramolecular Geometry: Bond lengths and angles would be compared to standard values for similar fragments to identify any strain or unusual electronic effects. The C-Cl bond length and the geometry around the oxadiazole ring are of particular interest.

-

Conformation: The torsion angle between the furan and oxadiazole rings is a critical parameter. It defines the overall shape of the molecule and is crucial for how it will fit into a protein's binding pocket.

-

Crystal Packing and Intermolecular Interactions: The analysis would focus on identifying non-covalent interactions that stabilize the crystal lattice. We would expect to see C-H···N or C-H···O hydrogen bonds. Furthermore, the chlorine atom could participate in halogen bonding (C-Cl···O or C-Cl···N), a type of interaction increasingly recognized as important in drug-receptor binding. The arrangement of the aromatic furan and oxadiazole rings could also lead to π-π stacking interactions.

Application in Drug Development

A high-resolution crystal structure is not an end in itself but a powerful tool that accelerates drug development.

-

Structure-Activity Relationships (SAR): The structure provides a 3D map that explains why certain analogs are active while others are not. For example, the conformation of the chloromethyl group might be critical for a specific interaction, guiding future synthetic efforts.

-

Computational Chemistry: The experimentally determined structure is the ideal starting point for computational studies like molecular docking and molecular dynamics simulations. It provides a validated, low-energy conformation of the ligand, increasing the reliability of predicted binding modes and affinities.

-

Intellectual Property: A definitive crystal structure and its associated data (e.g., powder X-ray diffraction pattern derived from the single crystal data) are essential for patent applications and protecting intellectual property related to new chemical entities and their solid forms.

-

Polymorph Screening: The crystal structure defines one specific solid form (polymorph) of the compound. This is the foundational piece of information needed for polymorph screening, which is critical for ensuring the consistent bioavailability and stability of a final drug product.[7]

Conclusion

The prospective crystal structure analysis of this compound represents a critical step in evaluating its potential as a drug candidate. By following a rigorous workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, it is possible to obtain a definitive three-dimensional model of the molecule. The resulting structural insights into conformation and intermolecular interactions are fundamental to guiding hit-to-lead optimization, supporting computational modeling, and establishing a solid foundation for further pharmaceutical development.

References

-

Brito, M. A. R., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. [Link][1][12][13]

-

ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. [Link][4]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link][6]

-

Excillum. (n.d.). Small molecule crystallography. [Link][14]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link][10]

-

Kumar, D., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Therapeutic Applications. [Link][2]

-

Siwach, A., & Verma, P. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. BMC Chemistry, 14(70). [Link][15]

-

Das, S., et al. (2014). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 6(5), 205-220. [Link][3]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. [Link][8]

-

Jesionowska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2418. [Link][16]

-

Al-Omary, F. A. M., et al. (2019). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 24(19), 3449. [Link][17]

-

ResearchGate. (n.d.). The most biologically active oxadiazole-based furan derivatives 5a–5d as tyrosinase inhibitors. [Link][5]

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1481. [Link][18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. rigaku.com [rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. excillum.com [excillum.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Furan-Containing 1,2,4-Oxadiazoles: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of Furan-Containing 1,2,4-Oxadiazoles

The convergence of the furan ring and the 1,2,4-oxadiazole core has garnered significant attention in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] The furan ring, a versatile heterocyclic scaffold present in numerous natural products and pharmaceuticals, contributes to the structural diversity and biological activity of molecules. The amalgamation of these two privileged scaffolds has led to the development of novel compounds with a wide range of therapeutic potential, including anti-infective, and anticancer agents.[3][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing furan-containing 1,2,4-oxadiazoles, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analyses of different methodologies.

Core Synthetic Strategies: A Dichotomy of Connectivity

The synthesis of furan-containing 1,2,4-oxadiazoles can be broadly categorized based on the point of attachment of the furan ring to the 1,2,4-oxadiazole core: 3-(Furan-2-yl)-1,2,4-oxadiazoles and 5-(Furan-2-yl)-1,2,4-oxadiazoles . The choice of synthetic route is fundamentally dictated by the desired regioisomer.

I. Synthesis of 3-(Furan-2-yl)-1,2,4-Oxadiazoles: The Amidoxime Route

The most prevalent and versatile method for the synthesis of 3-(furan-2-yl)-1,2,4-oxadiazoles involves the use of furan-2-carboxamidoxime as a key building block. This approach, a [4+1] cycloaddition, entails the reaction of the amidoxime with a variety of acylating agents, which provide the C5 carbon of the oxadiazole ring.[5]

A. Reaction with Acyl Chlorides and Anhydrides: A Classic and Efficient Approach

The reaction of furan-2-carboxamidoxime with acyl chlorides or anhydrides is a robust and high-yielding method. The reaction proceeds through an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes a thermally or base-induced cyclodehydration to furnish the 1,2,4-oxadiazole ring.

Caption: General workflow for the synthesis of 3-(furan-2-yl)-1,2,4-oxadiazoles via the amidoxime route.

This protocol is a representative example of the synthesis of a 3-(furan-2-yl)-1,2,4-oxadiazole using an acyl chloride.

Step 1: Synthesis of Furan-2-carboxamidoxime

-

To a solution of furan-2-carbonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain furan-2-carboxamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Furan-2-yl)-5-phenyl-1,2,4-oxadiazole

-

Dissolve furan-2-carboxamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(furan-2-yl)-5-phenyl-1,2,4-oxadiazole.[6]

B. One-Pot Synthesis from Carboxylic Acids using Coupling Agents

To streamline the synthetic process and avoid the isolation of the often-unstable O-acylamidoxime intermediate, one-pot procedures have been developed. These methods involve the in-situ activation of a carboxylic acid using a coupling agent, followed by reaction with furan-2-carboxamidoxime and subsequent cyclization.

Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][7][8]

Coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the hydroxyl group of the amidoxime to form the O-acylamidoxime. The subsequent cyclodehydration can be promoted by heating or by the presence of a base. The use of additives like HOBt can suppress side reactions and improve yields.

Caption: One-pot synthesis of 3-(furan-2-yl)-1,2,4-oxadiazoles using coupling agents.

II. Synthesis of 5-(Furan-2-yl)-1,2,4-Oxadiazoles

The synthesis of 5-(furan-2-yl)-1,2,4-oxadiazoles typically involves the reaction of a non-furan amidoxime with a furan-2-carboxylic acid derivative or a related precursor.

A. From Furan-2-carboxylic Acid and Amidoximes

Similar to the synthesis of the 3-furyl isomers, a one-pot coupling of furan-2-carboxylic acid with a variety of amidoximes using coupling agents like EDC/HOBt provides a direct route to 5-(furan-2-yl)-1,2,4-oxadiazoles.

-

To a solution of furan-2-carboxylic acid (1.0 eq) in a suitable solvent like DMF or dichloromethane, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add benzamidoxime (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or gently heat to facilitate cyclization.

-

Monitor the reaction by TLC. After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

B. 1,3-Dipolar Cycloaddition of Nitrile Oxides

An alternative and powerful method for the synthesis of 5-(furan-2-yl)-1,2,4-oxadiazoles is the [3+2] cycloaddition reaction between a nitrile and a furan-2-carbonitrile oxide. The nitrile oxide can be generated in situ from the corresponding furan-2-carbohydroximoyl halide or by dehydration of the corresponding nitro compound.[9]

This reaction is a concerted pericyclic reaction where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile (nitrile) to form a five-membered heterocyclic ring. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory.

Caption: Synthesis of 5-(furan-2-yl)-1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

| Synthetic Route | Key Starting Materials | Position of Furan Ring | Advantages | Disadvantages | Typical Yields (%) |

| Amidoxime Route with Acylating Agents | Furan-2-carboxamidoxime, Acyl Chlorides/Anhydrides | 3 | High yields, well-established, broad substrate scope. | Requires pre-synthesis of amidoxime, can be a two-step process. | 70-95% |

| One-Pot Amidoxime Route with Coupling Agents | Furan-2-carboxamidoxime, Carboxylic Acids, Coupling Agents (EDC, HATU) | 3 | One-pot procedure, milder conditions, good functional group tolerance. | Coupling agents can be expensive, potential for side reactions. | 60-90% |

| One-Pot Carboxylic Acid Route with Coupling Agents | Furan-2-carboxylic Acid, Amidoximes, Coupling Agents | 5 | Direct, one-pot synthesis, good for library synthesis. | Yields can be variable depending on the substrates. | 50-85% |

| 1,3-Dipolar Cycloaddition | Furan-2-carbohydroximoyl Halides, Nitriles | 5 | High regioselectivity, access to diverse substituents at C3. | In situ generation of nitrile oxides can be sensitive to reaction conditions. | 65-90% |

Conclusion and Future Perspectives

The synthesis of furan-containing 1,2,4-oxadiazoles is a well-developed field with several reliable and efficient methodologies. The amidoxime-based routes provide straightforward access to 3-(furan-2-yl) derivatives, while the reaction of furan-2-carboxylic acid derivatives or 1,3-dipolar cycloaddition strategies are effective for the preparation of 5-(furan-2-yl) analogues. The development of one-pot procedures has significantly improved the efficiency and practicality of these syntheses.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, such as catalytic C-H activation approaches. Furthermore, the exploration of novel furan-containing 1,2,4-oxadiazoles with diverse substitution patterns will continue to be a fruitful area for the discovery of new therapeutic agents. This guide provides a solid foundation for researchers to navigate the existing synthetic landscape and to design novel and efficient routes to this important class of heterocyclic compounds.

References

-

Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Request PDF. [Link]

-

Gothwal, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]

-

Gupta, P. K., et al. (2014). Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. ResearchGate. [Link]

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

-

Krasavin, M. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]

- Kumar, R., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

Metwally, A. A., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. [Link]

-

Paisley, D., et al. (2005). A Preferred Synthesis of 1,2,4-Oxadiazoles. Semantic Scholar. [Link]

-

Pace, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

Patel, K., et al. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). ResearchGate. [Link]

- Poulain, S., et al. (2025).

-

Reddy, C. R., et al. (2007). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. ResearchGate. [Link]

-

Sharma, P., et al. (2015). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]

-

Sıdır, I., et al. (2005). 5-Furan-2yl[10][11][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[10][12][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. PMC. [Link]

- Stanovnik, B., et al. (1997). The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans. Journal of the Chemical Society, Perkin Transactions 1, (18), 2673-2677.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 537-545.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Preliminary Biological Activity Screening of 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for conducting the preliminary biological activity screening of the novel heterocyclic compound, 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a furan moiety and a reactive chloromethyl group suggests a unique chemical profile that warrants thorough investigation. This document outlines a strategic, multi-tiered screening approach designed to efficiently identify and characterize the compound's potential therapeutic value. We will detail the rationale behind the selection of specific assays, provide step-by-step protocols, and offer insights into data interpretation and follow-up strategies.

Introduction: The Rationale for Screening

The compound this compound is a synthetic heterocyclic molecule featuring three key structural motifs: a 1,2,4-oxadiazole ring, a furan ring, and a chloromethyl group. This unique combination provides a compelling rationale for its selection as a candidate for biological activity screening.

-

The 1,2,4-Oxadiazole Core: This five-membered heterocycle is considered a "privileged" structure in medicinal chemistry. Its isosteric relationship with esters and amides allows it to act as a bioisostere, improving metabolic stability and pharmacokinetic properties.[1] Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5]

-

The Furan Moiety: Furan rings are present in numerous natural products and synthetic drugs.[6][7][8][9] They can participate in various non-covalent interactions with biological targets and are susceptible to metabolic activation, which can lead to either therapeutic effects or toxicity. The inclusion of the furan ring in this compound may confer a unique target-binding profile.[6][10]

-

The Chloromethyl Group: This functional group is a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins. This reactivity can lead to irreversible inhibition of enzymes or receptors, a mechanism exploited by several successful drugs. However, this reactivity also raises concerns about potential non-specific toxicity and mutagenicity, which must be carefully evaluated.[11][12][13]

Given these structural features, our preliminary screening strategy will focus on three primary areas of investigation: antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis and Characterization

While a detailed synthetic route is beyond the scope of this guide, the synthesis of this compound would typically involve the cyclization of a furan-3-carboximidamide with chloroacetyl chloride, followed by dehydration.[1][14][15]

Prior to any biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95% for biological screening.

Tier 1 Screening: Broad Spectrum Biological Activity

The initial screening phase is designed to cast a wide net and identify any significant biological activity in key therapeutic areas.

Antimicrobial Activity Assessment

The prevalence of oxadiazole and furan moieties in antimicrobial agents necessitates a thorough evaluation of the compound's activity against a panel of clinically relevant bacteria and fungi.[7][8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19]

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

Streak the bacterial/fungal strains from frozen stocks onto appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Incubate overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi).

-

Select 3-5 well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[19]

-

Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) in the appropriate broth medium.[19]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[19]

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.[19]

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

-

Data Presentation:

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Microorganisms

| Microorganism | Gram Stain/Type | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | ||

| Enterococcus faecalis ATCC 29212 | Gram-positive | ||

| Escherichia coli ATCC 25922 | Gram-negative | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||

| Candida albicans ATCC 90028 | Fungus | ||

| Aspergillus fumigatus ATCC 204305 | Fungus |

Causality Behind Experimental Choices:

-

The selection of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast and mold, provides a broad initial assessment of the compound's antimicrobial spectrum.

-

The use of ATCC (American Type Culture Collection) strains ensures reproducibility and allows for comparison of results across different laboratories.

-

The inclusion of a well-characterized positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is essential for validating the assay's performance.

Workflow Diagram:

Caption: Workflow for MIC determination.

Cytotoxicity Screening in Cancer Cell Lines

The potential alkylating nature of the chloromethyl group suggests that the compound may exhibit anticancer activity. An initial cytotoxicity screen against a panel of cancer cell lines from different tissue origins is a crucial first step.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21][22][23]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the selected cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the compound in the appropriate cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the compound at various concentrations (e.g., from 100 µM to 0.1 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).[23]

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[20][22]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[23]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Data Presentation:

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| MCF-7 | Breast | ||

| A549 | Lung | ||

| HCT116 | Colon | ||

| HepG2 | Liver |

Causality Behind Experimental Choices:

-

The selection of cell lines from different cancer types provides an initial indication of the compound's potential spectrum of activity.

-

The MTT assay is a robust, high-throughput method suitable for primary screening.

-

The 48-72 hour incubation period allows for multiple cell doubling times, providing a sufficient window to observe cytotoxic or cytostatic effects.

Anti-inflammatory Activity Assessment

Many oxadiazole-containing compounds have been reported to possess anti-inflammatory properties.[2] A preliminary assessment of the compound's ability to modulate key inflammatory pathways is warranted.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS (a component of the outer membrane of Gram-negative bacteria).[24][25][26][27]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells and seed them into a 96-well plate.[24] Allow them to adhere.

-

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of the compound for a short period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the compound.[24]

-

Include controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME).

-

-

Nitric Oxide Measurement (Griess Assay):

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.

-

Determine the IC₅₀ value.

-

Data Presentation:

Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | % Inhibition of NO Production |

| ... | ... |

| IC₅₀ (µM) |

Signaling Pathway Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Pharmacological activity of furan derivatives [wisdomlib.org]

- 8. biojournals.us [biojournals.us]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eurochlor.org [eurochlor.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 18. protocols.io [protocols.io]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. clyte.tech [clyte.tech]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. mdpi.com [mdpi.com]

- 25. thaiscience.info [thaiscience.info]

- 26. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jkb.ub.ac.id [jkb.ub.ac.id]

- 28. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Toxicological Assessment of 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

Executive Summary

In the landscape of modern drug discovery and chemical safety assessment, the ability to predict toxicological properties prior to synthesis and extensive in vivo testing is paramount. This guide provides a comprehensive framework for the in silico toxicological evaluation of novel chemical entities, using the data-poor compound 5-(chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole as a practical case study. The imperative for such assessments is driven by ethical considerations to reduce animal testing, economic pressures to decrease late-stage attrition of drug candidates, and evolving regulatory landscapes that increasingly accept computational data.[1][2]

This document is structured to guide researchers, computational toxicologists, and drug development professionals through a multi-pronged, weight-of-evidence approach. We will demonstrate that by integrating data from physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, Quantitative Structure-Activity Relationship (QSAR) models, read-across methodologies, and mechanistic molecular docking, a robust preliminary toxicological profile can be constructed. Each protocol is presented with a clear scientific justification, a step-by-step workflow, and a self-validating system to ensure the trustworthiness of the generated data. This guide serves not as a mere list of procedures, but as a blueprint for logical, scientifically-grounded decision-making in early-stage chemical risk assessment.

Part 1: The Target Molecule and the Imperative for In Silico Assessment

Chemical Identity of this compound

The subject of our investigation is this compound. Its structure is characterized by three key functional components:

-

A 1,2,4-oxadiazole ring : A five-membered aromatic heterocycle. In medicinal chemistry, this moiety is often employed as a metabolically stable bioisostere for ester or amide groups, which can enhance pharmacokinetic properties.[3]

-

A furan ring : A five-membered aromatic heterocycle containing an oxygen atom, a common scaffold in pharmacologically active molecules.

-

A chloromethyl group (-CH₂Cl) : This is a potentially reactive alkylating agent, which immediately raises a flag for potential toxicity, particularly genotoxicity and skin sensitization.

Chemical Structure:

-

Molecular Formula: C₇H₅ClN₂O₂

-

Canonical SMILES: c1cc(oc1)C2=NOC(=N2)CCl

The "Data-Poor" Challenge and the Rationale for In Silico Evaluation

A thorough search of public chemical databases reveals a significant lack of empirical toxicological data for this specific molecule.[4] This "data-poor" status is typical for novel compounds in early discovery phases. Undertaking a full suite of traditional animal-based toxicology studies at this stage is resource-intensive, time-consuming, and ethically challenging.

Computational toxicology offers a powerful alternative. By leveraging vast amounts of existing chemical and biological data, in silico methods can predict potential hazards rapidly and cost-effectively.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) increasingly recognize the value of these approaches for prioritizing testing, filling data gaps, and supporting overall safety assessments as part of a weight-of-evidence strategy.[5][6] The FDA's Predictive Toxicology Roadmap explicitly outlines the goal of integrating these new approach methodologies (NAMs) to enhance regulatory science.[6][7]

Part 2: A Multi-Pronged Strategy for Predictive Toxicology

-